3,4-Dihydroisoquinoline
Overview
Description
3,4-Dihydroisoquinoline is a chemical compound that serves as a key intermediate in the synthesis of various isoquinoline alkaloids and other heterocyclic compounds. It is characterized by its bicyclic structure, which includes a benzene ring fused to a nitrogen-containing pyridine ring that is partially saturated .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinoline derivatives has been achieved through various methods. One approach involves the catalytic asymmetric allylation using allyltrimethoxylsilane-Cu and DTBM-SEGPHOS as the chiral ligand, which affords chiral 1-allyltetrahydroisoquinoline derivatives with good yield and stereoselectivity . Another method includes a visible light-promoted tandem radical cyclization and sulfonylation reaction to produce 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones . Additionally, the Pictet-Spengler reaction has been utilized for the rapid synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a tyrosine analogue . Other notable synthetic methods include redox-divergent synthesis , nickel-catalyzed denitrogenative annulation , metal-free cyclization mediated by PhI(OCOCF3)2 , and copper-catalyzed oxidative [4 + 2]-cyclization .
Molecular Structure Analysis
The molecular structure of 3,4-dihydroisoquinoline is characterized by the presence of a partially saturated nitrogen-containing heterocycle. The cis-selectivity of the synthesized 3,4-dihydroisoquinolines indicates a preference for certain stereochemical configurations . The relative configurations and preferred conformations of various derivatives have been determined through chemical correlation and NMR studies .
Chemical Reactions Analysis
3,4-Dihydroisoquinoline and its derivatives undergo a variety of chemical reactions. These include further functionalization to produce isoquinoline alkaloids such as crispine A and homolaudanosine , conversion into 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives , and transformations into 3,4-dihydroquinazoline derivatives . The compound's reactivity has also been exploited in the synthesis of N-containing polycyclic aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dihydroisoquinoline derivatives are influenced by their substituents and stereochemistry. For instance, the presence of a hydrophilic electron-withdrawing substituent at the 7-position of the tetrahydroisoquinoline nucleus can significantly affect binding affinity toward biological targets . The oxidation of various isoquinoline derivatives with potassium permanganate has been described, showcasing the compound's susceptibility to oxidative conditions .
Scientific Research Applications
1. Electrosynthesis of 3,4-Dihydroisoquinoline
- Application Summary : 3,4-Dihydroisoquinoline (DHIQ) is used in the electrooxidation process of tetrahydroisoquinoline (THIQ). This process is accompanied by hydrogen production over three-dimensional hollow CoNi-based microarray electrocatalysts .
- Methods and Procedures : The Co-modulated electronic environment for Ni(II)/Ni(III) redox-looping in CoNi-LDH is the main factor to boost the selectivity of DHIQ for the indirect electrooxidation process of THIQ . Density functional theory (DFT) calculations reveal that the Ni(III)/Co(III) dual sites of CoNi-LDH exhibit enhanced adsorption for THIQ but poorer adsorption for DHIQ compared to pure Co(III) or Ni(III) .
- Results and Outcomes : The Ni(III)/Co(III) dual sites can effectively inhibit the peroxidation of DHIQ to isoquinoline (IQ) over CoNi-LDH, thus improving the selectivity of DHIQ to nearly 100%, much higher than that of its pure Ni counterpart .
2. Synthesis of Anticonvulsant Agents
- Application Summary : 3,4-Dihydroisoquinolin derivatives are synthesized and evaluated for their anticonvulsant activity using maximal electroshock (MES) test and pentylenetetrazole (PTZ)-induced seizure test .
- Methods and Procedures : Two novel series of 3,4-dihydroisoquinolin with heterocycle derivatives were synthesized and evaluated for their anticonvulsant activity . All compounds were characterized by IR, 1 H-NMR, 13 C-NMR, and mass spectral data .
- Results and Outcomes : Among them, 9- (exyloxy)-5,6-dihydro- [1,2,4]triazolo [3,4- a ]isoquinolin-3 (2 H )-one showed significant anticonvulsant activity in MES tests with an ED 50 value of 63.31 mg/kg and it showed wide margins of safety with protective index (PI > 7.9) .
3. Production of N-Alkylated 3,4-Dihydroisoquinolinone Derivatives
- Application Summary : A facile synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives is described .
- Methods and Procedures : The desired products were obtained by N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .
- Results and Outcomes : The procedure resulted in the successful production of N-alkylated 3,4-dihydroisoquinolinone derivatives .
4. Synthesis of Isoindole and Isoquinoline Derivatives
- Application Summary : α-Azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position are promising precursors for synthesis of isoindole and isoquinoline derivatives .
- Methods and Procedures : This process involves 1,3-dipolar cycloaddition of azides onto alkenes and 6π-electrocyclization of N-H imine intermediates .
- Results and Outcomes : The procedure resulted in the successful production of isoindole and isoquinoline derivatives .
5. Bischler-Napieralski-type Synthesis
- Application Summary : Tf2O promotes a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles .
- Methods and Procedures : This process involves a tandem annulation, in which a phenonium ion as a stable and reactive primary phenylethyl carbocation is formed .
- Results and Outcomes : The procedure resulted in the successful production of 3,4-dihydroisoquinolines .
6. Biological and Pharmacological Properties
- Application Summary : 3,4-Dihydroisoquinolinone 1 is an important member of the class containing a core structure found in compounds that exhibit biological and pharmacological properties .
- Methods and Procedures : These compounds are used in the treatment of various conditions such as anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities .
- Results and Outcomes : The compounds have shown promising results in the treatment of the aforementioned conditions .
4. Synthesis of Isoquinoline Analogues
- Application Summary : The generated dihydroisoquinolines and tetrahydroisoquinolines could be oxidized to their corresponding isoquinoline analogues .
- Methods and Procedures : A more practical and efficient route to C1- and C4-substituted isoquinolines involves the preparation and activation of isoquinolin-1 (2 H)-ones .
- Results and Outcomes : The procedure resulted in the successful production of isoquinoline analogues .
5. Production of N-Alkylated 3,4-Dihydroisoquinolinones
- Application Summary : A novel and efficient approach for the preparation of 3-substituted N-alkyl-3,4-dihydroisoquinolinones via the oxidation of iminium intermediates .
- Methods and Procedures : The desired products were obtained by N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .
- Results and Outcomes : The procedure resulted in the successful production of N-alkylated 3,4-dihydroisoquinolinone derivatives .
6. Biological and Pharmacological Properties
- Application Summary : 3,4-Dihydroisoquinoline derivatives have several important biological properties and are in the area of interest of the pharmaceutical industry .
- Methods and Procedures : These compounds are used in the treatment of various conditions such as anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities .
- Results and Outcomes : The compounds have shown promising results in the treatment of the aforementioned conditions .
Future Directions
Research on 3,4-Dihydroisoquinoline and its derivatives continues to be a promising area in medicinal chemistry. For instance, new derivatives of 3,4-Dihydroisoquinoline have been synthesized and evaluated for their anticonvulsant activity . Furthermore, the electrosynthesis of 3,4-Dihydroisoquinoline has been explored, demonstrating the potential for obtaining both value-added products and hydrogen .
properties
IUPAC Name |
3,4-dihydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSZCPBUWGZONP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186037 | |
Record name | G 1616 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroisoquinoline | |
CAS RN |
3230-65-7 | |
Record name | 3,4-Dihydroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3230-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | G 1616 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003230657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydroisoquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | G 1616 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.790 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIHYDROISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K2ZCG3PSZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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